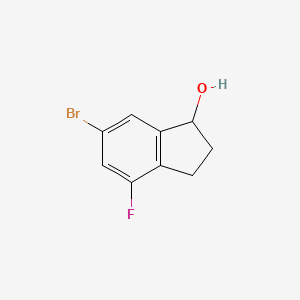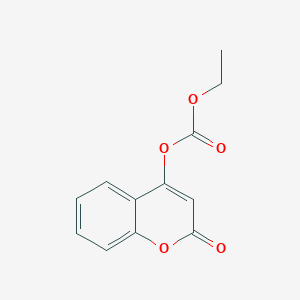
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with chloro and methyl groups, along with an ethanol moiety, making it a versatile intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-7,8-dimethylquinoline.
Grignard Reaction: The 2-chloro-7,8-dimethylquinoline is reacted with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products
Oxidation: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.
Reduction: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethylamine.
Substitution: 1-(2-Amino-7,8-dimethylquinolin-3-yl)ethanol or 1-(2-Mercapto-7,8-dimethylquinolin-3-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroquinolin-3-yl)ethanol: Lacks the methyl groups, resulting in different reactivity and biological activity.
1-(2-Methylquinolin-3-yl)ethanol: Lacks the chloro group, affecting its chemical properties and applications.
1-(2-Chloro-6,7-dimethylquinolin-3-yl)ethanol: Different position of methyl groups, leading to variations in its chemical behavior.
Uniqueness
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is unique due to the specific positioning of its chloro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C13H14ClNO |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6,9,16H,1-3H3 |
Clave InChI |
YOZUFCNCAXSODV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC(=C(C=C2C=C1)C(C)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)
